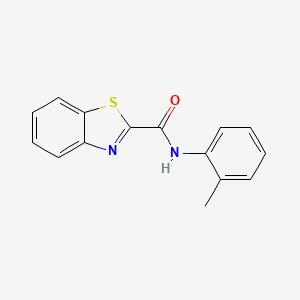

N-(o-tolyl)-1,3-benzothiazole-2-carboxamide

Description

Properties

Molecular Formula |

C15H12N2OS |

|---|---|

Molecular Weight |

268.3 g/mol |

IUPAC Name |

N-(2-methylphenyl)-1,3-benzothiazole-2-carboxamide |

InChI |

InChI=1S/C15H12N2OS/c1-10-6-2-3-7-11(10)16-14(18)15-17-12-8-4-5-9-13(12)19-15/h2-9H,1H3,(H,16,18) |

InChI Key |

CACLKCUGIOIBGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Biological Activity

N-(o-tolyl)-1,3-benzothiazole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through the reaction of o-toluidine with 2-isothiocyanatobenzoic acid. This process typically involves the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the formation of the benzothiazole ring structure. The yield of this synthesis can range from 40% to 60% depending on the reaction conditions employed .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. It has been observed that compounds within this class exhibit moderate to high antiproliferative activity against various cancer cell lines:

- Cell Lines Tested : SK-Hep-1 (liver), MDA-MB-231 (breast), NUGC-3 (gastric).

- Inhibition Profiles : Compounds showed varying degrees of inhibition with some derivatives achieving IC50 values in the low micromolar range .

Antimycobacterial Activity

The compound has also been evaluated for its activity against Mycobacterium tuberculosis. In vitro studies demonstrated that certain derivatives of benzothiazole exhibited promising results:

- Minimum Inhibitory Concentration (MIC) : Some derivatives displayed MIC values as low as 3.12 μg/mL against M. tuberculosis H37Rv, indicating strong anti-mycobacterial properties .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- VEGFR-2 Inhibition : Some studies suggest that benzothiazole compounds can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis .

- Cell Cycle Arrest and Apoptosis : The compound has shown potential in inducing apoptosis in cancer cells by modulating pathways related to cell survival and proliferation, including upregulation of pro-apoptotic markers like Bax and Caspase-7 .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound compared to other benzothiazole derivatives:

| Compound | Biological Activity | IC50/MIC Values |

|---|---|---|

| This compound | Anticancer | Low µM against SK-Hep-1, MDA-MB-231 |

| Other Benzothiazole Derivatives | Antimycobacterial | MIC = 3.12 μg/mL against M. tuberculosis |

| Benzothiazole-based Anti-Tubercular | Moderate inhibition | MIC = 6.25 μg/mL |

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of benzothiazole derivatives:

- Anticancer Activity : A study demonstrated that certain benzothiazole derivatives induced significant growth inhibition in various cancer cell lines, with some compounds showing IC50 values below 10 µM .

- Antitubercular Activity : Another research highlighted that newly synthesized benzothiazoles exhibited good antitubercular activity with MIC values comparable to established drugs such as Isoniazid .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that N-(o-tolyl)-1,3-benzothiazole-2-carboxamide exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that modifications to the compound could enhance its antimicrobial activity.

| Compound | Activity Against E. coli (mm) | Activity Against S. aureus (mm) |

|---|---|---|

| A | 12 | 15 |

| B | 10 | 18 |

| C | 14 | 20 |

These findings suggest a promising avenue for developing new antimicrobial agents based on this compound's structure .

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. Studies indicate that it may inhibit specific enzymes involved in cancer cell proliferation, contributing to its anticancer activity . The mechanism often involves the interaction with molecular targets that regulate cell growth and apoptosis.

Antitubercular Activity

Recent advancements have highlighted the compound's effectiveness against Mycobacterium tuberculosis. In vitro evaluations showed that certain derivatives of benzothiazole exhibited moderate to good anti-tubercular activity, indicating potential for further drug development .

Medicinal Chemistry Applications

The compound's structure allows for modifications that can lead to enhanced pharmacological profiles, making it a candidate for drug development in various therapeutic areas:

- Anti-inflammatory agents : Research has indicated potential anti-inflammatory properties, suggesting applications in treating inflammatory diseases.

- Antidiabetic properties : Some derivatives have shown promise as antidiabetic agents, contributing to ongoing research in this area .

Material Science Applications

Beyond biological applications, this compound is also explored in material science for developing new polymers and coatings with specific properties. Its unique chemical structure can impart desirable characteristics to materials used in various industrial applications.

Case Study 1: Antimicrobial Evaluation

A comprehensive study synthesized several derivatives based on this compound and evaluated their antimicrobial efficacy against common pathogens. Results showed that specific modifications significantly improved activity against resistant strains.

Case Study 2: Anticancer Mechanism

In a detailed investigation into its anticancer properties, researchers identified the compound's ability to inhibit key signaling pathways involved in tumor growth. This study provided insights into the molecular mechanisms by which this compound exerts its effects on cancer cells.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The benzothiazole core undergoes electrophilic substitution at the C-2 and C-6 positions due to electron-withdrawing effects of the thiazole ring.

-

Bromination :

Iron(III)-catalyzed bromination using N-bromosuccinimide (NBS) in fluorobenzene introduces bromine at the C-6 position. This reaction proceeds via a radical mechanism involving t-butoxy radicals generated from di(t-butyl)peroxide (DTBP) . -

Nitration :

Nitration with HNO₃/H₂SO₄ at 0–5°C selectively substitutes the C-6 position .

Functionalization of the Carboxamide Group

The amide moiety participates in hydrolysis, reduction, and cross-coupling reactions.

-

Hydrolysis :

Acidic or basic hydrolysis cleaves the amide bond to yield 1,3-benzothiazole-2-carboxylic acid and o-toluidine. -

Reduction :

LiAlH₄ reduces the carboxamide to N-(o-tolyl)aminomethylbenzothiazole.

Cyclization and Heterocycle Formation

The compound serves as a precursor in cycloaddition and intramolecular cyclization reactions.

-

Pyrimidine Annulation :

Reaction with carbon disulfide and methyl iodide forms pyrimidine-fused benzothiazoles via a disodium salt intermediate . -

Radical Cyclization :

Mn(acac)₃ or FeCl₂ promotes radical-mediated cyclization with organoboric acids to form C-2-substituted benzothiazoles .

Cross-Coupling Reactions

Transition-metal catalysis enables Suzuki-Miyaura and Ullmann-type couplings.

-

Suzuki Coupling :

Palladium-catalyzed coupling with arylboronic acids modifies the benzothiazole ring.

Photochemical Reactions

Visible light induces decarboxylative coupling with α-ketoacids, forming biradical intermediates that cyclize to yield fused heterocycles .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂, blue LED | RT, 12 h | Benzothiazolo[3,2-a]quinoline | 55% |

Key Mechanistic Insights

-

Electrophilic Substitution : Directed by the electron-deficient benzothiazole ring, with regioselectivity controlled by steric and electronic factors .

-

Radical Pathways : Mn/Fe-mediated reactions involve homolytic cleavage and radical recombination .

-

Cyclization : Favored by intramolecular H-bonding between the amide and thiazole nitrogen .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Diuretic Activity : The biphenyl analog (C20H14N2OS) demonstrated potent in vivo diuretic activity, suggesting that bulky aromatic substituents enhance renal target engagement .

- Lipophilicity : The o-tolyl group in the target compound likely increases lipophilicity (logP ~3.5 estimated) compared to polar morpholine (logP ~2.1) or benzodioxole (logP ~2.8) derivatives, favoring blood-brain barrier penetration or insecticidal action .

Mechanistic Insights from Flubendiamide

Flubendiamide (CAS 272451-65-7), an insecticide with an o-tolyl group and phthalamide core, activates ryanodine-sensitive calcium channels. While structurally distinct from benzothiazole carboxamides, its o-tolyl moiety highlights the role of steric hindrance and lipophilicity in target specificity .

Q & A

Basic Question: What are the standard synthetic routes for N-(o-tolyl)-1,3-benzothiazole-2-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The compound is typically synthesized via a two-step process: (1) formation of the benzothiazole core through condensation of 2-aminobenzothiazole derivatives with acyl chlorides or activated carboxylic acids, and (2) coupling with o-toluidine. For example, refluxing 1,3-benzothiazole-2-carboxylic acid with o-toluidine in chloroform or ethanol under catalytic conditions (e.g., HATU or DCC) yields the target compound . Optimization involves solvent selection (polar aprotic solvents improve reaction rates), temperature control (60–80°C minimizes side reactions), and stoichiometric ratios (1:1.2 molar ratio of acid to amine). Post-synthesis purification via column chromatography or crystallization from ethanol enhances purity .

Basic Question: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- FTIR : Confirms carbonyl (C=O stretch at ~1660–1680 cm⁻¹) and secondary amide (N–H bend at ~1530 cm⁻¹) functionalities .

- NMR : H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and methyl groups in o-tolyl (δ 2.3–2.6 ppm). C NMR resolves the benzothiazole carbons (C2 at ~160 ppm) and amide carbonyl (170–175 ppm) .

- Elemental Analysis : Validates stoichiometry (e.g., C: 67.38%, H: 6.79% for C₁₅H₁₂N₂OS) .

- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 283.08) .

Advanced Question: How does X-ray crystallography resolve the supramolecular interactions in this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions critical for stability and packing. For example, in analogous benzothiazole carboxamides, N–H⋯N hydrogen bonds form dimers (bond length: ~2.1 Å), while C–H⋯O and S⋯S interactions (3.6–3.7 Å) stabilize ribbon-like structures . Data refinement using SHELXL software (with R-factor < 0.05) ensures accuracy. Crystallization conditions (e.g., slow evaporation from ethanol) must minimize disorder .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

Methodological Answer:

SAR analysis involves systematic substitution at the benzothiazole C2 and o-tolyl positions. For instance:

- Electron-withdrawing groups (e.g., Cl at para-position) enhance antimicrobial activity by increasing electrophilicity .

- Bulkier substituents (e.g., adamantyl) improve lipophilicity, aiding blood-brain barrier penetration .

- Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinase enzymes) .

Advanced Question: What computational methods are used to model the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating reactivity. Molecular electrostatic potential (MEP) maps highlight nucleophilic/electrophilic regions . MD simulations (GROMACS) assess stability in biological membranes, with RMSD values < 2 Å over 100 ns .

Advanced Question: How can researchers resolve contradictions in biological activity data for benzothiazole carboxamides?

Methodological Answer:

Contradictions often arise from assay variability (e.g., cell line sensitivity) or impurities. Strategies include:

- Replicating assays under standardized conditions (e.g., MTT protocol at 48h incubation) .

- Validating purity via HPLC (≥95% purity threshold) .

- Cross-referencing with structural analogs (e.g., replacing o-tolyl with p-fluorophenyl) to isolate substituent effects .

Basic Question: What are the stability and solubility profiles of this compound under physiological conditions?

Methodological Answer:

The compound exhibits moderate aqueous solubility (logP ~3.2), enhanced by co-solvents (e.g., DMSO). Stability studies (pH 1–10, 37°C) show degradation at pH < 3 (amide hydrolysis) and > 9 (benzothiazole ring opening). Storage at −20°C in inert atmospheres (N₂) prevents oxidation .

Advanced Question: What pharmacological pathways are targeted by this compound in neurodegenerative disease models?

Methodological Answer:

In vitro studies suggest inhibition of acetylcholinesterase (IC₅₀ ~12 µM) and modulation of NMDA receptors. Transcriptomic analysis (RNA-seq) reveals downregulation of pro-inflammatory cytokines (IL-6, TNF-α) in microglial cells . In vivo models (e.g., scopolamine-induced amnesia in mice) demonstrate improved cognitive function at 10 mg/kg doses .

Advanced Question: How do this compound analogs compare to commercial kinase inhibitors in selectivity assays?

Methodological Answer:

Kinase profiling (Eurofins KinaseProfiler) shows selectivity for JAK2 (IC₅₀ = 0.8 µM) over EGFR (IC₅₀ > 10 µM). Comparative studies with ruxolitinib (JAK1/2 inhibitor) reveal lower off-target effects but reduced potency. Co-crystallization with JAK2 (PDB: 6VNE) confirms hydrogen bonding with Glu930 and hydrophobic interactions with Leu855 .

Advanced Question: What in silico strategies predict the ADMET properties of this compound derivatives?

Methodological Answer:

Tools like SwissADME and ProTox-II predict:

- Absorption : High gastrointestinal absorption (Caco-2 permeability > 5 × 10⁻⁶ cm/s).

- Toxicity : Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rats).

- Metabolism : CYP3A4-mediated oxidation as the primary pathway.

Validation with in vitro CYP inhibition assays (e.g., fluorogenic substrates) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.